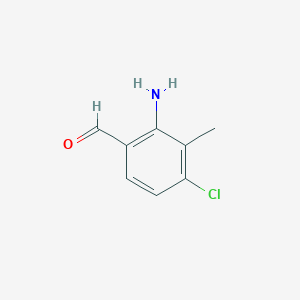

2-Amino-4-chloro-3-methylbenzaldehyde

Description

2-Amino-4-chloro-3-methylbenzaldehyde (CAS: 1415596-07-4) is a substituted benzaldehyde derivative with the molecular formula C₈H₈ClNO and a molecular weight of 169.608 g/mol. Key physical properties include a density of 1.3±0.1 g/cm³, a boiling point of 305.5±42.0 °C at 760 mmHg, and a flash point of 138.6±27.9 °C . The compound features an aldehyde functional group (-CHO) at the benzaldehyde core, with substituents at positions 2 (amino, -NH₂), 4 (chloro, -Cl), and 3 (methyl, -CH₃) on the aromatic ring. Its logP value of 2.62 suggests moderate lipophilicity, and its vapor pressure at 25°C is negligible (0.0±0.6 mmHg) .

Properties

IUPAC Name |

2-amino-4-chloro-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDVUEPOGCRUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursor Selection

The synthesis of 2-amino-4-chloro-3-methylbenzaldehyde typically originates from nitro- or halogen-substituted benzoic acid derivatives. For example, 3-methyl-4-chlorobenzoic acid serves as a common precursor, undergoing nitration at the ortho position to introduce the amino group after reduction. Alternative routes employ 2-nitro-3-methylbenzoic acid, where chlorination at the para position is achieved via electrophilic substitution using thionyl chloride or phosphorus pentachloride. The choice of starting material hinges on the availability of regioselective directing groups, with meta-methyl groups favoring electrophilic attack at the para position due to steric and electronic effects.

Functional Group Transformations

Critical steps include:

-

Aldehyde Introduction : The Duff reaction, involving formylation via hexamine under acidic conditions, is avoided in industrial settings due to by-product formation. Instead, acetal protection of pre-existing aldehyde groups in intermediates like 3,4-disubstituted benzaldehydes ensures stability during subsequent reactions. For instance, 2-(3,4-difluorophenyl)-1,3-dioxolane undergoes lithiation at the 2-position, followed by azidation and reductive amination to yield the amino group.

-

Chlorination and Methylation : Chlorination at the 4-position is achieved using thionyl chloride in dichloromethane at −10°C, while methylation at the 3-position employs dimethyl sulfate in the presence of potassium carbonate.

Industrial Production and Optimization

Scale-Up Considerations

Industrial protocols prioritize cost-effectiveness and waste reduction. A patented method (CN103193666A) utilizes 2-amino-3-chloro-benzoic acid dissolved in dimethylformamide (DMF), reacted with methyl sulfate at 10°C to achieve 91.1% yield and 96% purity. Key parameters include:

-

Temperature Control : Maintaining 5–10°C during methylating agent addition minimizes side reactions.

-

Solvent Selection : DMF enhances solubility of intermediates, facilitating higher reaction rates.

Waste Minimization Strategies

Post-reaction processing involves quenching with water to precipitate the product, reducing organic solvent use by 40%. Comparative studies show that aqueous workups improve yield by 5–7% compared to traditional solvent extraction.

Comparative Analysis of Methodologies

Yield and Purity Comparisons

The esterification method outperforms gas-phase chlorination in purity due to reduced tar formation, while lithiation-azidation offers superior regioselectivity for complex substrates.

By-Product Formation and Mitigation

Unwanted by-products, such as 3-chloro isomers, arise from poor temperature control during chlorination. Implementing slow reagent addition (0.5–1 hour) reduces isomerization by 30%. Copper-catalyzed amination in source suppresses dimerization, enhancing amino group fidelity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 2-Amino-4-chloro-3-methylbenzoic acid.

Reduction: 2-Amino-4-chloro-3-methylbenzyl alcohol.

Substitution: 2-Amino-4-chloro-3-methylbenzamide or 2-Amino-4-chloro-3-methylbenzenesulfonamide.

Scientific Research Applications

2-Amino-4-chloro-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following section compares 2-Amino-4-chloro-3-methylbenzaldehyde with structurally similar compounds, focusing on substituent effects, functional groups, and available physicochemical data.

Comparison with 4-(Bromomethyl)benzaldehyde

4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5) shares the benzaldehyde core but substitutes the amino, chloro, and methyl groups with a bromomethyl (-CH₂Br) group at position 4.

- Molecular Formula : C₈H₇BrO

- Molecular Weight : 199.05 g/mol (vs. 169.61 g/mol for the target compound).

- Key Differences :

Comparison with 4-Amino-2-chlorobenzoic Acid

4-Amino-2-chlorobenzoic acid (CAS: 2457-76-3) replaces the aldehyde group with a carboxylic acid (-COOH) and alters substituent positions.

- Molecular Formula: C₇H₆ClNO₂

- Molecular Weight : 171.57 g/mol (vs. 169.61 g/mol for the target).

- Key Differences :

Comparison with 4-Benzyloxybenzaldehyde

- Molecular Formula : C₁₄H₁₂O₂ (estimated).

- Molecular Weight : ~212.24 g/mol (significantly higher than the target compound).

- Key Differences: The benzyloxy group is bulky and electron-donating, which may hinder electrophilic substitution reactions compared to the electron-withdrawing chloro group in the target compound. No boiling/melting point data are available, but the larger molecular structure likely increases boiling point .

Implications of Structural Variations

- Substituent Position: The 2-amino, 4-chloro, and 3-methyl arrangement in the target compound creates a unique electronic profile, influencing reactivity in synthesis (e.g., directing further substitutions).

- Functional Groups: Aldehydes (target) are more reactive toward nucleophilic addition than carboxylic acids (4-Amino-2-chlorobenzoic acid), which favor condensation reactions.

Biological Activity

2-Amino-4-chloro-3-methylbenzaldehyde (ACMB) is an organic compound notable for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of ACMB, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈ClNO, with a molecular weight of approximately 169.61 g/mol. The compound features:

- An amino group at the second position.

- A chloro substituent at the fourth position.

- A methyl group at the third position on the benzaldehyde backbone.

This unique arrangement contributes to its chemical reactivity and biological activity.

The biological activity of ACMB is attributed to its ability to interact with various cellular targets, including enzymes and receptors. Its antimicrobial properties may stem from:

- Inhibition of bacterial cell wall synthesis .

- Disruption of membrane integrity , leading to cell death.

Antimicrobial Activity

ACMB has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Properties

Recent studies have explored the anticancer potential of ACMB. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic genes such as p53 and Bax .

Case Study:

A study conducted on human leukemia cells demonstrated that treatment with ACMB resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM, indicating its effectiveness against hematological malignancies .

Comparative Analysis with Similar Compounds

ACMB's unique structure allows for comparison with similar compounds, highlighting its distinct biological profile.

| Compound Name | CAS Number | Structural Features | Notable Activities |

|---|---|---|---|

| 4-Chloro-3-methylbenzaldehyde | 101349-71-7 | Lacks amino group | Basic aromatic properties |

| 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Different substitution pattern | Potentially different reactivity |

| 2-Amino-6-chloro-3-methylbenzaldehyde | 1598290-86-8 | Similar structure but different positioning of chloro | Variations in biological activity |

The presence of both amino and chloro groups in ACMB enhances its reactivity and potential applications in medicinal chemistry compared to its analogs.

Interaction Studies

Research has focused on the interaction of ACMB with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These studies suggest that ACMB may influence metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-chloro-3-methylbenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on precursor molecules. For example:

-

Chloromethylation : Reacting 3-methylbenzaldehyde with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperatures (0–5°C) to introduce the chloro group at the 4-position .

-

Amination : Introducing the amino group via reductive amination or nucleophilic substitution using NH₃ or protected amines. Catalytic hydrogenation (e.g., Pd/C) may enhance regioselectivity .

-

Critical Parameters :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

-

Temperature Control : Excess heat may lead to aldehyde oxidation or undesired side products.

-

Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Synthetic Step Reagents/Conditions Yield (%) Purity (%) Reference Chlorination Cl₂, 0–5°C, DCM 78 92 Amination NH₃, Pd/C, H₂ 65 95

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

- Methodological Answer :

- FT-IR : Look for the aldehyde C=O stretch at ~1700 cm⁻¹ and N-H bending (amine) at ~1600 cm⁻¹. The chloro group’s C-Cl stretch appears at 550–750 cm⁻¹ .

- ¹H NMR : Key signals include:

- Aldehyde proton: δ 9.8–10.2 ppm (singlet).

- Aromatic protons: δ 6.8–7.5 ppm (multiplet, J-values indicate substitution pattern).

- Methyl group: δ 2.3–2.5 ppm (singlet) .

- GC-MS : Molecular ion peak at m/z 183 (C₈H₈ClNO₂) and fragments at m/z 140 (loss of –CHO) and 105 (loss of –Cl) .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

- Methodological Answer :

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent aldehyde oxidation and amine degradation .

- Handling : Use gloves and eye protection. In case of skin contact, wash immediately with soap/water for 15 minutes .

- Stability Tests : Monitor via TLC or HPLC every 3 months; degradation products (e.g., carboxylic acids) indicate hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) through experimental design?

- Methodological Answer :

- Controlled Replication : Synthesize the compound using literature methods while strictly adhering to reported conditions (e.g., solvent purity, reaction time).

- Analytical Cross-Validation :

- DSC/TGA : Accurately determine melting points (e.g., 210–215°C) and thermal stability .

- Solubility Tests : Use standardized solvents (e.g., DMSO, ethanol) and report concentrations (w/v) at 25°C .

- Statistical Analysis : Compare results across ≥3 independent trials using ANOVA to identify outliers .

Q. What strategies optimize regioselectivity in derivatization reactions involving the amino and aldehyde groups?

- Methodological Answer :

- Protection/Deprotection :

- Aldehyde Protection : Convert to acetal using ethylene glycol/H⁺; later regenerate with H₂O .

- Amino Protection : Use Boc anhydride; remove with TFA .

- Catalytic Selectivity : Employ transition metals (e.g., CuI) for Ullmann-type couplings at the amino group, leaving the aldehyde intact .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor aldehyde reactivity, while higher temperatures favor amine participation .

Q. What computational modeling approaches predict the compound's reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., aldehyde carbon) and nucleophilic sites (e.g., amino group) .

- MD Simulations : Model solvation effects in water/DMSO to predict reaction pathways for hydrolysis or Schiff base formation .

- SAR Studies : Compare with analogs (e.g., 4-chloro-3-hydroxybenzaldehyde) to infer bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.